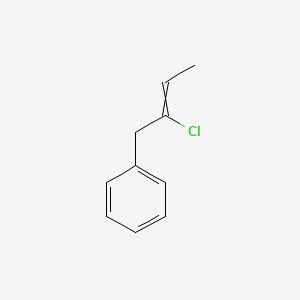

Benzene, (2-chloro-2-butenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

54411-12-0 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

2-chlorobut-2-enylbenzene |

InChI |

InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,8H2,1H3 |

InChI Key |

NKGAPYOBDADCJM-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to Benzene, 2 Chloro 2 Butenyl

Classical Approaches in the Formation of Aryl-Alkenyl Chlorides

Classical synthetic routes to aryl-alkenyl chlorides like Benzene (B151609), (2-chloro-2-butenyl)- often rely on fundamental organic reactions. These methods, while established, may present challenges in controlling the precise placement of the chloro substituent and the geometry of the double bond.

Friedel-Crafts Type Alkylation Reactions of Benzene Systems

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation on aromatic rings. chemguide.co.uk In principle, the reaction of benzene with a suitable four-carbon dihaloalkane, such as 2,3-dichlorobutane (B1630595), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), could be envisioned as a pathway to the target molecule. libretexts.org The reaction would proceed through initial alkylation of benzene with one of the chloro groups, followed by elimination of hydrogen chloride (HCl) to form the double bond.

The mechanism involves the generation of a carbocation intermediate from the alkyl halide by the Lewis acid. libretexts.orgyoutube.com For 2,3-dichlorobutane, this would likely form a secondary carbocation, which would then be attacked by the electron-rich benzene ring in an electrophilic aromatic substitution. libretexts.org Subsequent deprotonation would yield an initial alkylated product, which could then undergo a second dehydrohalogenation step to form the final product.

However, several challenges are inherent in this approach. Friedel-Crafts alkylations are prone to polyalkylation, where the initial product, being more reactive than benzene, undergoes further alkylation. chemguide.co.uklibretexts.org Additionally, carbocation rearrangements are common, which could lead to a mixture of isomeric products. libretexts.org The regioselectivity of the elimination step would also need to be controlled to ensure the formation of the 2-chloro-2-butenyl isomer. For instance, the reaction of benzene with (R)-2-chlorobutane is known to yield a racemic product due to the formation of a planar carbocation intermediate. vaia.com

Table 1: Potential Reactants and Catalysts for Friedel-Crafts Alkylation

| Aromatic Substrate | Alkylating Agent | Catalyst | Potential Issues |

| Benzene | 2,3-Dichlorobutane | AlCl₃, FeCl₃ | Polyalkylation, carbocation rearrangements, regioselectivity of elimination |

| Benzene | 1,3-Dichlorobutane | AlCl₃, FeCl₃ | Carbocation rearrangements leading to multiple isomers |

Addition Reactions to Unsaturated Benzene Derivatives

A more direct approach involves the addition of hydrogen halides across the triple bond of an appropriate alkyne. Specifically, the reaction of 1-phenyl-2-butyne with hydrogen chloride (HCl) could potentially yield Benzene, (2-chloro-2-butenyl)-.

Alkynes undergo electrophilic addition with hydrogen halides. libretexts.org The reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has the greater number of hydrogen atoms, and the halide adds to the other carbon. masterorganicchemistry.com In the case of 1-phenyl-2-butyne, the addition of HCl would be expected to place the chlorine atom at the C2 or C3 position of the butynyl chain. The regioselectivity would be influenced by the electronic effects of the phenyl group and the methyl group. The formation of a vinyl cation intermediate is a key step, and its stability will dictate the final product distribution. libretexts.org

The stereochemistry of the addition can also be a factor, with both syn and anti addition possible, potentially leading to a mixture of (E) and (Z) isomers of the final product. libretexts.org

Halogenation and Dehydrohalogenation Sequences

A multi-step classical approach involves the initial halogenation of an alkene followed by a dehydrohalogenation reaction. nptel.ac.in A plausible starting material for this sequence would be 1-phenyl-2-butene (B75058). nist.gov

The first step is the halogenation of the double bond of 1-phenyl-2-butene with a halogen such as chlorine (Cl₂) or bromine (Br₂). masterorganicchemistry.com This reaction typically proceeds through a cyclic halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond, forming a vicinal dihalide. masterorganicchemistry.com

The subsequent step is a dehydrohalogenation, where the vicinal dihalide is treated with a base to eliminate one equivalent of hydrogen halide (HX). libretexts.org The choice of base and reaction conditions is crucial for controlling the regioselectivity of the elimination, which is generally governed by Zaitsev's rule, favoring the formation of the more substituted alkene. nptel.ac.inlibretexts.org To obtain Benzene, (2-chloro-2-butenyl)-, the elimination would need to selectively remove a hydrogen atom and a halogen atom from the appropriate positions. The stereochemistry of the starting dihalide and the nature of the base can influence the E/Z ratio of the resulting alkene.

Modern Catalytic Strategies for Targeted Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can provide greater control over regioselectivity and stereoselectivity, which are critical for the synthesis of a specific isomer like Benzene, (2-chloro-2-butenyl)-.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. uwindsor.ca Reactions such as the Heck, Suzuki, and Negishi couplings could, in principle, be adapted for the synthesis of Benzene, (2-chloro-2-butenyl)-. For example, a Heck-type reaction could potentially couple benzene with a suitable chloro-butenyl halide. However, the use of alkyl halides in such reactions can be challenging due to slower oxidative addition and potential for β-hydride elimination. uwindsor.ca

A hypothetical approach could involve the coupling of a phenylboronic acid (in a Suzuki reaction) or a phenylzinc reagent (in a Negishi reaction) with a (2-chloro-2-butenyl) halide or triflate. The success of such a reaction would depend heavily on the choice of catalyst, ligands, and reaction conditions to ensure efficient coupling and prevent side reactions. sioc-journal.cnbeilstein-journals.org

Stereoselective and Regioselective Synthesis Investigations

Achieving a high degree of stereoselectivity and regioselectivity is a primary goal of modern organic synthesis. For the synthesis of Benzene, (2-chloro-2-butenyl)-, this would involve controlling both the position of the chloro group on the butenyl chain and the geometry (E/Z) of the double bond.

While specific literature on the stereoselective synthesis of this exact compound is scarce, general principles of asymmetric catalysis and regioselective reactions can be considered. For example, the use of chiral ligands in transition metal-catalyzed reactions can induce enantioselectivity if a stereocenter is present or created during the reaction. nih.gov

In the context of addition reactions to alkynes, the choice of catalyst and reaction conditions can influence the regioselectivity, sometimes deviating from the typical Markovnikov outcome. acs.org Similarly, for elimination reactions, the use of sterically hindered bases can favor the formation of the less substituted (Hofmann) product over the Zaitsev product. While not directly applicable to forming the more substituted target compound, this illustrates the principle of controlling regioselectivity. libretexts.org

Investigations into regioselective enzymatic reactions, such as the lipase-catalyzed acetylation of related diols, demonstrate the potential for biocatalysis in achieving high selectivity in complex molecules. researchgate.net While not a direct synthesis of the target halide, these methods highlight the ongoing research into achieving precise chemical transformations.

Exploration of Novel Synthetic Routes and Precursors

Traditional synthesis of alkylated benzenes often relies on Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). docbrown.infolibretexts.org However, this method has limitations, including catalyst deactivation, large amounts of hazardous waste, and the potential for carbocation rearrangements leading to isomeric mixtures. libretexts.org Modern synthetic chemistry seeks to overcome these challenges through novel catalytic systems and precursors.

Catalytic Alkylation with Butenyl Derivatives:

A plausible and direct route to Benzene, (2-chloro-2-butenyl)- is the Friedel-Crafts alkylation of benzene with a suitable dichlorobutene (B78561) isomer, such as 2,3-dichlorobutane or 1,3-dichlorobut-2-ene. The reaction would likely be promoted by a Lewis acid to facilitate the formation of a butenyl carbocation, which then undergoes electrophilic aromatic substitution with benzene.

A more innovative approach involves the use of butenyl alcohols, such as 2-chlorobut-2-en-1-ol, as precursors. The use of alcohols is considered more atom-economical as the only stoichiometric byproduct is water. researchgate.net This reaction would require a Brønsted or Lewis acid catalyst to promote the dehydration of the alcohol, forming the reactive carbocation intermediate. beilstein-journals.orgnih.gov

Transition Metal and Solid Acid Catalysis:

Recent advancements in catalysis offer novel pathways. Transition-metal catalysts, such as those based on copper, have been successfully used for enantioselective Friedel-Crafts alkylations, offering a high degree of control over the reaction. acs.org Furthermore, solid acid catalysts, including zeolites and sulfated zirconia, present a recyclable and often more selective alternative to traditional homogeneous Lewis acids. mdpi.comrsc.org These catalysts can be engineered to have specific pore sizes and acid strengths, potentially controlling the formation of the desired isomer and minimizing polyalkylation. For instance, Fe-BEA zeolite catalysts, which can be generated from industrial waste products, have shown satisfactory results in the alkylation of benzene. mdpi.com

Alternative Precursor Strategies:

Another potential route could involve the reaction of benzene and 1,3-butadiene (B125203) in the presence of a proton source like hydrogen chloride and a suitable catalyst. This method could, in theory, form the desired product through a concerted or stepwise addition-alkylation mechanism. The challenge in such a reaction would be to control the regioselectivity of both the chlorination and the arylation of the butadiene backbone.

The table below summarizes potential novel synthetic pathways.

| Route | Precursors | Catalyst/Reagent Type | Potential Advantages |

| Catalytic Alkylation | Benzene, 2,3-Dichlorobutane | Solid Acid (e.g., Zeolite, Sulfated Zirconia) | Catalyst recyclability, reduced waste, improved selectivity. mdpi.comrsc.org |

| Dehydrative Alkylation | Benzene, 2-Chlorobut-2-en-1-ol | Brønsted or Lewis Acid (e.g., Re₂O₇, Bi(OTf)₃) | High atom economy (water is the only byproduct). researchgate.net |

| Direct Arylation | Benzene, 1,3-Butadiene, HCl | Transition Metal Complex (e.g., Pd, Cu-based) | Direct functionalization of a simple hydrocarbon. google.com |

| Enzyme-Catalyzed Alkylation | Benzene, Geranyl Phenyl Ether (analogue) | Squalene-Hopene Cyclase | High regio- and product selectivity under mild conditions. uni-stuttgart.de |

Green Chemistry Principles in the Synthesis of Benzene, (2-chloro-2-butenyl)-

The synthesis of commodity and specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of Benzene, (2-chloro-2-butenyl)- can be evaluated and improved through this lens.

Atom Economy: The principle of atom economy favors reactions that incorporate the maximum number of atoms from the reactants into the final product. A dehydrative Friedel-Crafts alkylation using a butenyl alcohol precursor would be highly atom-economical, producing only water as a byproduct. researchgate.net This contrasts sharply with classical Friedel-Crafts reactions that require stoichiometric amounts of a Lewis acid catalyst, which is then quenched, generating significant inorganic waste. researchgate.net

Catalysis vs. Stoichiometric Reagents: The use of catalytic amounts of a promoter is a cornerstone of green chemistry. Replacing stoichiometric AlCl₃ with a recyclable, heterogeneous catalyst like a zeolite, an acid-activated clay, or a supported metal oxide significantly reduces waste and allows for continuous flow processes. mdpi.comrsc.orgroutledge.com These solid acids are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused multiple times. mdpi.com

Safer Solvents and Reaction Conditions: Traditional Friedel-Crafts reactions often employ hazardous and volatile organic solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. rsc.org Green approaches favor the use of safer solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions. rsc.orgmdpi.com For example, certain Friedel-Crafts reactions can be performed efficiently in water, which is non-toxic, non-flammable, and inexpensive. beilstein-journals.org Enzyme-catalyzed reactions also typically occur in aqueous media under mild temperature and pressure conditions. uni-stuttgart.de

Use of Renewable Feedstocks and Less Hazardous Reagents: While benzene is derived from fossil fuels, the butenyl precursor could potentially be sourced from bio-based feedstocks. For instance, butanols can be produced through fermentation processes. Using an alcohol precursor instead of a chlorinated one also aligns with the principle of using less hazardous chemicals, as alkyl chlorides are often more toxic and persistent than their corresponding alcohols. lumenlearning.com

The table below outlines the application of green chemistry principles to a proposed synthesis of Benzene, (2-chloro-2-butenyl)-.

| Green Chemistry Principle | Traditional Approach (e.g., Friedel-Crafts) | Greener Alternative | Benefit |

| Atom Economy | Low; stoichiometric AlCl₃ generates large waste streams. | High; dehydrative alkylation with a butenyl alcohol. researchgate.net | Minimizes waste, maximizes material efficiency. |

| Catalysis | Stoichiometric AlCl₃ or other Lewis acids. docbrown.info | Catalytic solid acids (zeolites, clays) or enzymes. mdpi.comuni-stuttgart.de | Reduces waste, allows for catalyst recycling, milder conditions. |

| Safer Solvents | Chlorinated solvents (e.g., CH₂Cl₂), nitrobenzene. rsc.org | Water, ionic liquids, or solvent-free conditions. rsc.orgmdpi.com | Reduces environmental impact and worker exposure to toxins. |

| Hazard Reduction | Use of corrosive and toxic alkyl halides and Lewis acids. | Use of less hazardous alcohols as precursors. lumenlearning.com | Improves intrinsic safety of the chemical process. |

Chemical Reactivity, Mechanistic Investigations, and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the title compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgbyjus.com The (2-chloro-2-butenyl)- group, being an alkyl-type substituent, influences both the rate of reaction and the regiochemical outcome.

Directing Effects: Alkyl groups are generally considered activating groups in EAS reactions, meaning they increase the reaction rate compared to unsubstituted benzene. libretexts.org This activation stems from the electron-donating inductive effect of the alkyl chain, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.com Consequently, the (2-chloro-2-butenyl)- group is expected to be an ortho, para-director , guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment of the side chain. numberanalytics.compressbooks.pub

The presence of the electronegative chlorine atom in the side chain has a deactivating inductive effect. However, this effect is attenuated by the distance from the ring and is generally outweighed by the activating nature of the alkyl backbone. The double bond's electronic influence can also play a role, but the primary directing effect is anticipated to be ortho, para, consistent with other alkylbenzenes. libretexts.org

Typical Electrophilic Aromatic Substitution Reactions: Standard EAS reactions can be applied to Benzene, (2-chloro-2-butenyl)-, using a Lewis acid catalyst where necessary to generate a potent electrophile. numberanalytics.commt.com

| Reaction Type | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-chloro-2-butenyl)-2-nitrobenzene and 1-(2-chloro-2-butenyl)-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-bromo-2-(2-chloro-2-butenyl)benzene and 1-bromo-4-(2-chloro-2-butenyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and para-alkylated derivatives. Subject to polyalkylation and carbocation rearrangements. byjus.comlumenlearning.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acylated derivatives, leading to ketones. wikipedia.org |

This table presents expected outcomes based on established principles of electrophilic aromatic substitution.

One significant limitation in Friedel-Crafts alkylations is the potential for carbocation rearrangement of the incoming electrophile. emu.edu.tr Furthermore, the product of alkylation is often more reactive than the starting material, which can lead to multiple additions on the same ring. lumenlearning.com

Nucleophilic Substitution Reactions at the Chlorinated Butenyl Side Chain

The chlorine atom in Benzene, (2-chloro-2-butenyl)- is positioned on an allylic carbon. Allylic halides are notably reactive towards nucleophilic substitution, proceeding through various mechanisms depending on the reaction conditions and the nature of the nucleophile. ucalgary.caspcmc.ac.in

The key feature of these reactions is the potential for allylic rearrangement , where the incoming nucleophile can attack at two different positions. spcmc.ac.inlscollege.ac.in This occurs because the reaction can proceed via an ambident allylic carbocation intermediate (in SN1-type reactions) or through a concerted attack at the γ-carbon (in SN2'-type reactions). spcmc.ac.in

For Benzene, (2-chloro-2-butenyl)-, formation of the allylic carbocation under SN1 conditions would lead to a resonance-stabilized intermediate. The positive charge is delocalized between the carbon bearing the phenyl group (C1) and the carbon adjacent to the methyl group (C3).

Mechanistic Pathways:

SN1/SN1' : Under conditions favoring unimolecular substitution (e.g., with weak nucleophiles), the loss of the chloride ion generates a resonance-stabilized allylic carbocation. The nucleophile can then attack either electrophilic carbon, leading to a mixture of products. spcmc.ac.in

SN2/SN2' : With strong, unhindered nucleophiles, a bimolecular mechanism can occur. Direct attack at the chlorinated carbon (SN2) or at the terminal carbon of the double bond with concomitant double bond migration (SN2') can happen. spcmc.ac.inlscollege.ac.in

A study on the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) illustrates this behavior, yielding a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in A similar outcome is expected for Benzene, (2-chloro-2-butenyl)-, where reaction with a nucleophile (Nu⁻) would likely produce a mixture of 1-phenyl-2-nucleo-2-butene and 1-phenyl-4-nucleo-1-butene. The exact product ratio is influenced by steric and electronic factors. spcmc.ac.in

| Nucleophile (Nu⁻) | Solvent/Conditions | Potential Products | Mechanism Type |

| OH⁻ | Water/Ethanol | 1-Phenyl-2-buten-2-ol and 4-Phenyl-3-buten-1-ol | SN1'/SN2' |

| CN⁻ | Acetone/DMF | 1-Phenyl-2-cyano-2-butene and 4-Phenyl-4-cyano-1-butene | SN2/SN2' |

| R₂NH | - | 1-Phenyl-2-(dialkylamino)-2-butene and 4-Phenyl-4-(dialkylamino)-1-butene | SN1'/SN2' |

| PhMgBr | Ether | 1,2-Diphenyl-2-butene and 1,4-Diphenyl-1-butene | Organometallic Coupling acs.org |

This table illustrates potential substitution reactions and products based on the known reactivity of allylic halides.

Reactions Involving the Carbon-Carbon Double Bond of the Butenyl Moiety

The alkene functionality in the butenyl side chain is a site for various addition and transformation reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in Benzene, (2-chloro-2-butenyl)- can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. masterorganicchemistry.comlibretexts.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org While the phenyl and alkyl groups are generally electron-donating, the chlorine atom attached to the double bond exerts an electron-withdrawing effect, which can influence the dienophile's reactivity. The reaction involves the concerted overlap of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

For example, reacting Benzene, (2-chloro-2-butenyl)- with a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) adduct. The stereochemistry and regiochemistry of the product would be governed by the specific orientation of the reactants in the transition state. Other cycloadditions, such as [2+2] photocycloadditions or [3+2] dipolar cycloadditions, are also mechanistically possible. organic-chemistry.orgsinica.edu.tw

Oxidative Transformations and Cleavage Reactions

The double bond of the butenyl side chain can undergo several oxidative reactions.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide, yielding 1-phenyl-2-chloro-2,3-epoxybutane.

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) followed by a reducing agent (like NaHSO₃) or with cold, dilute potassium permanganate (B83412) (KMnO₄) would produce the corresponding diol, 1-phenyl-2-chloro-2,3-butanediol.

Oxidative Cleavage : A more vigorous oxidation, such as ozonolysis (O₃ followed by a workup with Zn/H₂O or (CH₃)₂S), would cleave the double bond. This would result in the formation of a ketone (1-phenyl-2-oxobutane) and a carbonyl compound derived from the chlorinated portion, which may be unstable. Stronger oxidizing agents like hot, concentrated KMnO₄ can cleave the double bond and also oxidize the benzylic position, potentially leading to benzoic acid. emu.edu.tr

Hydrogenation and Reduction Studies

The alkene and the chloro-functional group in the side chain can be targeted by reduction methods.

Catalytic Hydrogenation : The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net This reaction would convert Benzene, (2-chloro-2-butenyl)- into Benzene, (2-chlorobutyl)-. Selective hydrogenation of the double bond without affecting the chlorine atom or the aromatic ring is generally feasible under mild conditions. researchgate.netacs.org

Dehalogenation : The chlorine atom can also be removed reductively. This can sometimes occur concurrently with double bond hydrogenation depending on the catalyst and conditions (e.g., using Pd/C with a base). Alternatively, specific reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator can achieve reductive dehalogenation.

Rearrangement Processes and Isomerization Pathways

The structure of Benzene, (2-chloro-2-butenyl)- is prone to several isomerization and rearrangement reactions, primarily involving the allylic system.

Allylic Rearrangement : As discussed in the context of nucleophilic substitution, the compound can undergo allylic shifts. lscollege.ac.inmasterorganicchemistry.com In the absence of a strong nucleophile, acid or heat can promote the isomerization between 1-phenyl-2-chloro-2-butene and 1-phenyl-4-chloro-1-butene (B3038114) via a carbocation intermediate.

Olefin Isomerization : Transition metal catalysts, particularly those based on palladium, are known to catalyze the migration of double bonds in alkenylarenes. nih.govnih.govsioc-journal.cn Such a process could catalyze the isomerization of Benzene, (2-chloro-2-butenyl)- to its more thermodynamically stable isomer, likely placing the double bond in conjugation with the benzene ring, if a pathway for chloride elimination and re-addition or a different mechanism exists. Studies on butenylbenzene have shown that isomerization to form conjugated systems is a common process. researchgate.net Skeletal isomerization of the butenyl chain itself can also occur under certain catalytic conditions, for example, over acidic catalysts like chromia-alumina. epa.govacs.org

| Process | Typical Conditions/Catalyst | Resulting Isomer(s) |

| Allylic Rearrangement | Acid (H⁺) or Heat | 1-Phenyl-4-chloro-1-butene |

| Olefin Isomerization | Palladium (Pd) complexes | Isomers with altered double bond position (e.g., conjugated systems) |

| Skeletal Isomerization | Acidic catalysts (e.g., Chromia-Alumina) | Branched or linear butenylbenzene isomers lut.fi |

This table summarizes potential isomerization pathways for the title compound.

Synthesis of Advanced Derivatives and Analogues for Research Purposes

The strategic derivatization of the lead compound, Benzene, (2-chloro-2-butenyl)-, is crucial for exploring its chemical space and for investigating structure-activity relationships in various research contexts. Advanced derivatives and analogues are synthesized by systematically modifying three key regions of the molecule: the halogen moiety, the butenyl chain, and the aromatic ring. These modifications allow for a fine-tuning of the molecule's steric, electronic, and lipophilic properties.

Modification of the Halogen Moiety

The chlorine atom on the butenyl chain represents a key functional handle for derivatization. As an allylic chloride, it is susceptible to nucleophilic substitution, proceeding through either S_N1 or S_N2 pathways. The adjacent phenyl group and the double bond can stabilize a potential carbocation intermediate, facilitating S_N1-type reactions. spcmc.ac.inspcmc.ac.in Conversely, direct displacement via an S_N2 mechanism is also feasible. spcmc.ac.in This reactivity allows for the introduction of a wide array of functional groups in place of the chlorine atom.

Common transformations involve the reaction with oxygen, nitrogen, and sulfur nucleophiles to generate ethers, azides, amines, and thioethers, respectively. For instance, reaction with sodium alkoxides in a suitable solvent yields the corresponding butenyl ethers. The synthesis of allylic azides can be accomplished using sodium azide, providing a precursor for the subsequent generation of amines via reduction or for use in cycloaddition reactions. mdpi.comsioc-journal.cn These substitutions are fundamental in creating a library of analogues with diverse functionalities. ucalgary.ca

| Entry | Nucleophile | Reagent(s) | Solvent | Product |

| 1 | Methoxide | Sodium Methoxide (CH₃ONa) | Methanol | Benzene, (2-methoxy-2-butenyl)- |

| 2 | Azide | Sodium Azide (NaN₃) | DMF | Benzene, (2-azido-2-butenyl)- |

| 3 | Cyanide | Sodium Cyanide (NaCN) | DMSO | 3-Phenyl-3-pentenenitrile |

| 4 | Thiophenoxide | Sodium Thiophenoxide (C₆H₅SNa) | Ethanol | Benzene, (2-phenylthio-2-butenyl)- |

Functionalization of the Butenyl Chain

One of the most common transformations is epoxidation, which converts the alkene into an epoxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). quora.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to yield a range of functionalized derivatives. google.comwikipedia.org

Dihydroxylation of the double bond can be achieved to produce vicinal diols. The stereochemical outcome of this reaction can be controlled by the choice of reagents. Syn-dihydroxylation is accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄), which add both hydroxyl groups to the same face of the double bond. libretexts.orgwikipedia.org In contrast, anti-dihydroxylation can be achieved through a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. libretexts.org

Halogenation across the double bond, for example with bromine (Br₂), proceeds via a bromonium ion intermediate to yield a dihalogenated derivative. quora.com

| Entry | Reaction Type | Reagent(s) | Product | Stereochemistry |

| 1 | Epoxidation | m-CPBA | 2-Chloro-2-(1-methyloxiran-2-yl)ethyl)benzene | Mixture of diastereomers |

| 2 | Syn-Dihydroxylation | 1. OsO₄ (cat.) 2. NMO | (1R,2S)-1-((R)-1-chloro-1-phenyl-ethyl)ethane-1,2-diol | Syn |

| 3 | Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (1R,2R)-1-((R)-1-chloro-1-phenyl-ethyl)ethane-1,2-diol | Anti |

| 4 | Halogenation | Bromine (Br₂) | Benzene, (2,3-dibromo-2-chloro-butyl)- | Anti |

Diversification of the Aromatic Substitution Pattern

The phenyl group is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the aromatic ring. numberanalytics.commsu.edu The existing (2-chloro-2-butenyl)- side chain, being an alkyl group, acts as an ortho-, para-director and is generally considered an activating group for EAS. msu.edutransformationtutoring.com This directing effect guides the position of incoming electrophiles, leading predominantly to substitution at the positions ortho and para to the side chain.

Standard EAS reactions can be employed to diversify the aromatic substitution pattern. Nitration, typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (–NO₂). numberanalytics.commasterorganicchemistry.com Halogenation, such as bromination or chlorination, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uknumberanalytics.com Friedel-Crafts reactions can introduce alkyl or acyl groups. libretexts.orgmasterorganicchemistry.com For example, Friedel-Crafts acylation with an acyl chloride (e.g., acetyl chloride) and AlCl₃ introduces a ketone functionality, which can serve as a handle for further derivatization. libretexts.org

| Entry | Reaction Type | Reagent(s) | Major Products |

| 1 | Nitration | HNO₃, H₂SO₄ | 1-((2-Chloro-2-butenyl)-2-nitrobenzene and 1-((2-Chloro-2-butenyl)-4-nitrobenzene |

| 2 | Bromination | Br₂, FeBr₃ | 1-Bromo-2-((2-chloro-2-butenyl)benzene and 1-Bromo-4-((2-chloro-2-butenyl)benzene |

| 3 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-(2-Chloro-2-butenyl)-4-methylphenyl)ethan-1-one and 1-(4-(2-Chloro-2-butenyl)-2-methylphenyl)ethan-1-one |

| 4 | Sulfonation | SO₃, H₂SO₄ | 2-((2-Chloro-2-butenyl)benzenesulfonic acid and 4-((2-Chloro-2-butenyl)benzenesulfonic acid |

Advanced Spectroscopic and Analytical Methodologies in Research on Benzene, 2 Chloro 2 Butenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of "Benzene, (2-chloro-2-butenyl)-". Both ¹H and ¹³C NMR would provide critical data for confirming the connectivity of atoms and the stereochemistry of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals would allow for a detailed mapping of the proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. The benzylic protons, being adjacent to the butenyl group, would likely resonate at a distinct chemical shift. The vinyl proton and the methyl protons of the butenyl chain would also exhibit characteristic signals, with their coupling constants providing information about their spatial relationships. For instance, the cis or trans configuration of the double bond would influence the coupling constant between the vinyl proton and adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals would confirm the number of unique carbon environments. The chemical shifts would differentiate between the sp² hybridized carbons of the benzene ring and the double bond, and the sp³ hybridized carbons of the benzylic and methyl groups. The carbon atom bonded to the chlorine atom would experience a significant downfield shift due to the electronegativity of the halogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (2-chloro-2-butenyl)- (Note: These are estimated values based on typical chemical shift ranges for similar functional groups and may vary depending on the specific isomer and solvent.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.5 | 125 - 130 |

| Benzylic Protons (-CH₂-) | ~3.5 | ~40 |

| Vinyl Proton (=CH-) | 5.5 - 6.0 | 120 - 140 |

| Methyl Protons (-CH₃) | ~1.8 | ~20 |

| Carbon attached to Cl | - | 130 - 145 |

Mechanistic studies involving the formation or reaction of "Benzene, (2-chloro-2-butenyl)-" would also heavily rely on NMR. By monitoring the changes in the NMR spectrum over time, researchers can identify reaction intermediates, determine reaction kinetics, and elucidate the mechanism of transformations, such as nucleophilic substitution at the allylic chloride position or electrophilic addition to the double bond.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of "Benzene, (2-chloro-2-butenyl)-" and to deduce its structure from fragmentation patterns. In the context of reaction monitoring, MS can track the disappearance of reactants and the appearance of products in real-time, providing valuable kinetic data.

Upon ionization, typically through electron impact (EI), the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a chlorine-containing compound, with the presence of the ³⁵Cl and ³⁷Cl isotopes resulting in M⁺ and M+2 peaks in an approximate 3:1 ratio.

The fragmentation of the molecular ion provides a wealth of structural information. Common fragmentation pathways for a compound like "Benzene, (2-chloro-2-butenyl)-" would include:

Benzylic cleavage: Loss of the chloro-butenyl side chain to form a stable benzyl (B1604629) cation (m/z 91).

Allylic cleavage: Cleavage of the bond beta to the double bond.

Loss of a chlorine atom: Formation of a [M-Cl]⁺ fragment.

Table 2: Expected Mass Spectrometry Fragmentation for Benzene, (2-chloro-2-butenyl)-

| Fragment Ion | m/z (for ³⁵Cl) | Significance |

| [C₁₀H₁₁Cl]⁺ (Molecular Ion) | 166 | Confirms Molecular Weight |

| [C₁₀H₁₁³⁷Cl]⁺ (Isotope Peak) | 168 | Confirms presence of Chlorine |

| [C₇H₇]⁺ | 91 | Benzylic Cleavage (Tropylium ion) |

| [C₁₀H₁₁]⁺ | 131 | Loss of Chlorine radical |

The high resolution of modern mass spectrometers allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to calculate the elemental composition and confirm the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in "Benzene, (2-chloro-2-butenyl)-". These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups through their characteristic absorption bands. Expected absorptions would include:

C-H stretching from the aromatic ring: Typically above 3000 cm⁻¹.

C-H stretching from the aliphatic parts: Typically below 3000 cm⁻¹.

C=C stretching from the aromatic ring and the alkene: In the range of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

C-Cl stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-Cl bonds also show Raman activity, the non-polar C=C double bond and the symmetric vibrations of the benzene ring often produce strong Raman signals. This makes Raman spectroscopy particularly useful for studying the carbon skeleton of the molecule.

Both techniques are valuable for tracking the progress of reactions. For example, in a reaction involving the double bond, the disappearance of the C=C stretching vibration could be monitored. Similarly, in a substitution reaction where the chlorine atom is replaced, the C-Cl stretching band's disappearance would indicate the reaction's progress.

Table 3: Characteristic Vibrational Frequencies for Benzene, (2-chloro-2-butenyl)-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 | Strong |

| Alkene C=C Stretch | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Chromatographic Techniques for Purity Assessment and Mixture Analysis in Synthetic Research

Chromatographic techniques are essential for the separation and purification of "Benzene, (2-chloro-2-butenyl)-" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a primary tool for its analysis. A sample is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar column would be suitable for this relatively nonpolar analyte. pharmaguru.co The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, HPLC is a powerful alternative. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be appropriate for "Benzene, (2-chloro-2-butenyl)-". pharmaguru.colibretexts.org The composition of the mobile phase can be adjusted to optimize the separation.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures containing "Benzene, (2-chloro-2-butenyl)-".

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely reported technique for the detection of this compound in environmental and forensic samples. GC separates the components of a mixture, and the eluting compounds are directly introduced into the mass spectrometer. This provides both the retention time from the GC and the mass spectrum of each component. This combination allows for the confident identification of "Benzene, (2-chloro-2-butenyl)-" even in complex matrices, by matching both its retention time and its mass spectrum with those of a reference standard or a library entry.

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for this specific compound, LC-MS would be invaluable for analyzing reaction mixtures containing non-volatile starting materials, products, or byproducts alongside "Benzene, (2-chloro-2-butenyl)-". The LC separates the components, which are then ionized and detected by the mass spectrometer.

The use of these hyphenated techniques is crucial in research for reaction monitoring, byproduct identification, and metabolic studies, providing a comprehensive understanding of the chemical processes involving "Benzene, (2-chloro-2-butenyl)-".

Theoretical and Computational Chemistry Studies of Benzene, 2 Chloro 2 Butenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of Benzene (B151609), (2-chloro-2-butenyl)-. These calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31G(d,p), can elucidate various molecular properties.

Key energetic and electronic parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For substituted benzenes, these energies are influenced by the nature of the substituent. For instance, studies on various benzene derivatives have shown that the total electronic and zero-point energies are lower in the gas phase compared to the water phase scispace.com.

The distribution of electron density and electrostatic potential can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule. For Benzene, (2-chloro-2-butenyl)-, the electron-rich benzene ring and the double bond in the butenyl chain, as well as the electronegative chlorine atom, would be key features on the MEP map.

Table 1: Hypothetical Electronic Properties of Benzene, (2-chloro-2-butenyl)-

| Property | Hypothetical Value (gas phase) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The values in this table are illustrative and based on typical ranges for similar chlorinated and alkylated benzene derivatives.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving Benzene, (2-chloro-2-butenyl)-. Techniques such as DFT can be used to map out the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a potential reaction such as Friedel-Crafts alkylation, computational models can determine the activation energies for different pathways nagwa.com. The identification of transition state structures and their corresponding energies allows for the prediction of reaction rates and the most favorable reaction mechanism. Automated reaction pathway exploration tools can systematically search for possible reaction channels, which is particularly useful for complex reactions nih.govchemrxiv.org.

Table 2: Hypothetical Activation Energies for a Reaction of Benzene, (2-chloro-2-butenyl)-

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Initial Attack | TS1 | 25 |

| Rearrangement | TS2 | 15 |

Note: These values are hypothetical and serve to illustrate the type of data generated from reaction pathway modeling.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Benzene, (2-chloro-2-butenyl)-. By simulating the motion of atoms over time, MD can be used to explore the molecule's conformational landscape and identify its most stable geometries. For a flexible molecule like Benzene, (2-chloro-2-butenyl)-, with its butenyl side chain, multiple low-energy conformations are likely to exist.

MD simulations are also invaluable for studying intermolecular interactions in the liquid phase or in solution researchgate.netlookchem.com. By simulating a system containing many molecules of Benzene, (2-chloro-2-butenyl)-, one can calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This provides information about the local structure and packing in the liquid state. Such simulations can also shed light on the interactions with solvent molecules or other species in a mixture, which is crucial for understanding its behavior in various chemical environments sciopen.com.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry plays a vital role in the interpretation of experimental spectra by predicting spectroscopic parameters. For Benzene, (2-chloro-2-butenyl)-, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The vibrational frequencies and intensities in the IR spectrum can be calculated and compared with experimental data to confirm the molecular structure and identify characteristic functional groups researchgate.net. Similarly, NMR chemical shifts can be computed to aid in the assignment of peaks in the experimental NMR spectrum. The prediction of electronic transitions can help in understanding the UV-Vis absorption spectrum. The NIST Chemistry WebBook provides experimental data for related compounds, which can serve as a benchmark for such theoretical predictions nist.govnist.gov.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=C stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

| ¹H NMR (vinyl H) | 5.5 ppm | 5.6 ppm |

Note: The values are illustrative and represent the expected close agreement between theoretical predictions and experimental measurements.

Quantitative Structure-Reactivity Relationship (QSAR) Investigations

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. While a QSAR study would require data for a series of related compounds, the principles can be applied to understand the potential reactivity of Benzene, (2-chloro-2-butenyl)-.

In a hypothetical QSAR study, various molecular descriptors for Benzene, (2-chloro-2-butenyl)- and its analogs would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with an experimentally determined reactivity parameter. Such models can be used to predict the reactivity of new, unsynthesized compounds and to guide the design of molecules with desired properties nih.gov.

Environmental Transformation and Degradation Pathways Mechanistic Research Focus

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Direct photolysis of organic compounds in the environment is contingent on the molecule's ability to absorb light in the solar spectrum (wavelengths > 290 nm). For "Benzene, (2-chloro-2-butenyl)-", the benzene (B151609) ring and the double bond in the butenyl chain are the primary chromophores.

In the atmosphere, gas-phase photolysis is a potential degradation pathway for many organic compounds. However, for compounds containing a benzene ring, direct photolysis is often slow compared to reactions with hydroxyl radicals (•OH). The presence of the chloro- and butenyl- substituents on the benzene ring may slightly alter the absorption spectrum, but significant direct photolysis is not anticipated to be a major atmospheric sink.

In aquatic environments, the rate of photolysis is influenced by the compound's light absorption characteristics in water and its quantum yield. The carbon-chlorine bond in the vinylic position is a potential site for photolytic cleavage. Homolytic cleavage of the C-Cl bond would generate a vinylic radical and a chlorine radical. The vinylic radical could then undergo further reactions, such as hydrogen abstraction from the solvent or reaction with dissolved oxygen. However, without experimental data on the absorption spectrum and quantum yield of "Benzene, (2-chloro-2-butenyl)-" in water, the significance of this pathway remains speculative. The photolysis of other chlorinated aromatic compounds often involves the cleavage of the C-Cl bond as a key step.

It is also important to consider indirect photolysis, where other substances in the water (like humic acids) absorb light and produce reactive species (e.g., singlet oxygen, hydroxyl radicals) that can then degrade the compound.

Biotransformation Pathways Mediated by Microbial Communities

The biodegradability of "Benzene, (2-chloro-2-butenyl)-" by microbial communities is expected to be influenced by the presence of both the aromatic ring and the chlorinated double bond.

Aerobic biodegradation of aromatic hydrocarbons by microorganisms often proceeds via the action of oxygenase enzymes, which introduce hydroxyl groups onto the benzene ring to form catechols. These catechols can then undergo ring cleavage, leading to the formation of intermediates that can enter central metabolic pathways. The presence of the (2-chloro-2-butenyl)- substituent may hinder the initial enzymatic attack on the ring due to steric effects or electronic influences.

The chlorinated double bond presents a significant challenge for biodegradation. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common microbial process under anaerobic conditions. Aerobic dehalogenation can also occur through hydrolytic or oxygenolytic mechanisms.

Given the structure, a plausible biotransformation pathway could involve initial oxidation of the benzene ring or the butenyl side chain, followed by dehalogenation. Alternatively, dehalogenation could be the initial step. The specific pathways and the microorganisms capable of mediating them would require experimental investigation. Studies on the biodegradation of other chlorinated aromatic compounds have shown that the position and nature of the halogen substituent significantly affect the rate and pathway of degradation.

Hydrolytic Stability and Kinetics in Various Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For "Benzene, (2-chloro-2-butenyl)-", the most likely site for hydrolysis is the carbon-chlorine bond. Vinylic halides, such as this compound, are generally resistant to nucleophilic substitution reactions like hydrolysis under typical environmental pH conditions (pH 5-9).

The stability of the C-Cl bond in vinylic halides is due to the sp2 hybridization of the carbon atom, which makes the bond stronger and shorter than in saturated alkyl halides. Additionally, the potential for resonance between the double bond and the lone pairs of the chlorine atom can further stabilize the bond.

While direct hydrolysis under neutral conditions is expected to be very slow, the rate can be influenced by pH. Under strongly alkaline conditions, elimination reactions (dehydrochlorination) might become more favorable than substitution. The presence of the benzene ring and the specific geometry of the butenyl chain would also influence the reaction kinetics. Without experimental data, it is difficult to provide a quantitative assessment of the hydrolytic stability of "Benzene, (2-chloro-2-butenyl)-". However, based on the general reactivity of vinylic halides, it is expected to be relatively stable towards hydrolysis in most natural waters.

Adsorption and Desorption Behavior in Environmental Systems

The fate and transport of "Benzene, (2-chloro-2-butenyl)-" in the environment will be significantly affected by its tendency to adsorb to soil and sediment particles. This behavior is primarily governed by the compound's hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow).

As a compound with a benzene ring and a hydrocarbon chain, "Benzene, (2-chloro-2-butenyl)-" is expected to be relatively hydrophobic. The presence of the chlorine atom will also influence its polarity and hydrophobicity. Hydrophobic organic compounds tend to partition from the aqueous phase to the organic matter present in soils and sediments.

The adsorption process is typically described by isotherms, such as the Freundlich or Langmuir models. For nonpolar organic compounds in soils with significant organic carbon content, adsorption is often found to be linear and can be described by the organic carbon-water (B12546825) partition coefficient (Koc). Without an experimentally determined Kow or Koc value for "Benzene, (2-chloro-2-butenyl)-", a precise prediction of its adsorption behavior is not possible. However, it is reasonable to assume that it will exhibit moderate to strong adsorption to soils and sediments, which would reduce its mobility in the subsurface and its bioavailability for microbial degradation. Desorption from these matrices is likely to be a slow process.

A study on the adsorption of benzene on natural clay and sandy soil showed that adsorption increased with increasing benzene concentration and that the data fit the Freundlich isotherm model well. scirp.org While this provides some context, the (2-chloro-2-butenyl)- substituent would significantly alter the adsorption characteristics compared to unsubstituted benzene.

Formation and Characterization of Mechanistic Environmental Transformation Products

Given the potential degradation pathways discussed above, a number of transformation products could be formed from "Benzene, (2-chloro-2-butenyl)-" in the environment.

Photolytic Degradation Products:

Homolytic cleavage of the C-Cl bond: This would lead to the formation of a vinylic radical. This radical could abstract a hydrogen atom to form Benzene, 2-butenyl- , or react with oxygen to form peroxy radicals, which could lead to a variety of oxygenated products.

Photo-oxidation: Reaction with photochemically generated hydroxyl radicals could lead to the formation of hydroxylated derivatives on the benzene ring, such as (2-chloro-2-butenyl)phenols .

Biotransformation Products:

Dehalogenation products: Reductive dehalogenation would produce Benzene, 2-butenyl- .

Hydroxylation products: Microbial oxygenases could hydroxylate the benzene ring to form (2-chloro-2-butenyl)phenols and subsequently (2-chloro-2-butenyl)catechols .

Side-chain oxidation products: The butenyl side chain could be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation of the terminal methyl group could lead to 4-(phenyl)-3-chloro-3-buten-1-ol .

Hydrolytic Products:

As hydrolysis is expected to be slow, the formation of significant amounts of Benzene, (2-hydroxy-2-butenyl)- is unlikely under normal environmental conditions.

The characterization of these potential transformation products would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds in complex environmental matrices.

It is important to reiterate that the formation of these specific products from "Benzene, (2-chloro-2-butenyl)-" is hypothetical and based on established principles of environmental chemistry for related compounds.

Prospective Applications in Chemical Sciences and Industrial Processes Non Clinical

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The presence of a reactive chlorine atom adjacent to a double bond (an allylic halide structure) is a cornerstone of its potential as a versatile chemical intermediate. Allylic halides are prized in organic synthesis for their ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Closely related compounds, such as allyl chloride and 1-chloro-2-butene (B1196595), are fundamental building blocks in the chemical industry. olinepoxy.comsmolecule.com For instance, allyl chloride is the primary precursor for epichlorohydrin, which is essential for producing epoxy resins used in adhesives, coatings, and composite materials. emergenresearch.com It is also used to create allyl ethers and silane (B1218182) coupling agents, which are instrumental in manufacturing advanced electronic materials and high-performance coatings. olinepoxy.comosaka-soda.co.jp

Similarly, 1-chloro-2-butene serves as a valuable intermediate, acting as an alkylating agent and participating in cycloaddition reactions like the Diels-Alder reaction to construct complex molecular frameworks. smolecule.com The reactivity of the allylic position in phenyl-butene systems is well-documented; for example, 1-phenyl-2-butene (B75058) reacts with N-Bromosuccinimide (NBS) to introduce a bromine atom at the allylic position, highlighting the site's susceptibility to functionalization. vaia.com Given these precedents, "Benzene, (2-chloro-2-butenyl)-" is a plausible candidate for synthesizing a range of specialty chemicals, where the phenyl group would impart specific properties such as thermal stability or hydrophobicity to the final product.

Table 1: Reactivity of Related Allylic Halides in Chemical Synthesis

| Precursor Compound | Reagent/Reaction Type | Product Class | Industrial Application | Source |

|---|---|---|---|---|

| Allyl Chloride | Alcohols/Phenols | Allyl Ethers | Coatings, Sealants | olinepoxy.com |

| Allyl Chloride | Epoxidation | Epichlorohydrin | Epoxy Resins | emergenresearch.com |

| Allyl Chloride | Organosilanes | Allylic Silanes | Adhesion Promoters | olinepoxy.com |

| 1-Chloro-2-butene | Dienes (Diels-Alder) | Cyclic Adducts | Pharmaceutical Intermediates | smolecule.com |

Precursor in the Development of Advanced Polymeric Materials

The vinyl group within the (2-chloro-2-butenyl) substituent suggests that the compound could function as a monomer or comonomer in polymerization reactions. The incorporation of its phenyl-substituted, chlorinated structure into a polymer backbone could confer unique properties to the resulting material.

Research into related compounds supports this potential. While polymers made exclusively from allyl chloride tend to have low molecular weights, they have found use as plasticizers. olinepoxy.com More significantly, allyl chloride is a critical starting material for specialty monomers like Diallyl Dimethyl Ammonium Chloride (DADMAC). osaka-soda.co.jp DADMAC is polymerized to create high-molecular-weight water-soluble polymers used extensively as flocculants in water treatment, as dye fixatives in textiles, and as conditioning agents in cosmetics. osaka-soda.co.jp

Furthermore, studies on 1-chloro-2-butene indicate its utility in creating copolymers with enhanced mechanical strength and thermal stability compared to homopolymers. smolecule.com The broader class of butenes serves as a major feedstock for producing polymer gasoline. ugr.es Therefore, "Benzene, (2-chloro-2-butenyl)-" could be explored as a comonomer to introduce aromaticity and a reactive chlorine site into polymers. This pendant chlorine atom could be used for subsequent cross-linking or functionalization, creating advanced materials such as specialized resins, coatings, or laminates. olinepoxy.com

Contribution to Research in Fuel Chemistry and Biofuel Characterization (e.g., cetane number impact)

The combustion chemistry of structurally similar molecules is an active area of research. Studies on flames of butene, benzene (B151609), and toluene (B28343) are used to understand the formation of polycyclic aromatic hydrocarbons (PAHs), which are important precursors to soot. dlr.deresearchgate.net Furthermore, the alkylation of butenes with isobutane (B21531) is a cornerstone of the petroleum industry, used to produce isooctane, a high-octane gasoline component. ugr.es The identification of "Benzene, (2-chloro-2-butenyl)-" in a biofuel source provides a direct link for its inclusion in fuel chemistry research, particularly in understanding the impact of minor components on biofuel quality and performance.

Exploration in Materials Science for Functional Coatings and Composites

The dual functionality of "Benzene, (2-chloro-2-butenyl)-" makes it a candidate for applications in materials science, particularly for creating functional coatings and composite materials. The phenyl group can enhance thermal stability and durability, while the reactive allylic chloride can serve as an anchor for grafting onto surfaces or for cross-linking within a polymer matrix.

The utility of its structural analogues is well-established. Allyl chloride is a key intermediate for producing alkyl and allylic silanes, which are used as adhesion promoters and surface modifiers. olinepoxy.commultichemindia.com These silanes improve water and solvent resistance, enhance thermal stability, and ensure robust adhesion in composite systems and coatings. olinepoxy.com Derivatives of allyl chloride, such as allyl ethers, are used to synthesize high-functionality coatings and electronic materials, including semiconductor sealants and printed circuit boards. osaka-soda.co.jp

Moreover, polymers and copolymers derived from allyl chloride and 1-chloro-2-butene have been investigated for use as films, coatings, and resins in construction and automotive applications. olinepoxy.comsmolecule.commultichemindia.com 1-Chloro-2-butene has also been noted as a potential precursor for materials with tailored electronic properties, such as controlled electrical conductivity, for use in sensors. smolecule.com These examples strongly suggest that "Benzene, (2-chloro-2-butenyl)-" could be similarly employed to develop functional coatings with enhanced corrosion resistance, durability, or specific surface properties for advanced material applications.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| Benzene, (2-chloro-2-butenyl)- | C₁₀H₁₁Cl | 54411-12-0 |

| Allyl chloride | C₃H₅Cl | 107-05-1 |

| 1-Chloro-2-butene | C₄H₇Cl | 591-97-9 |

| Epichlorohydrin | C₃H₅ClO | 106-89-8 |

| Diallyl Dimethyl Ammonium Chloride | C₈H₁₆ClN | 7398-69-8 |

| 1-Phenyl-2-butene | C₁₀H₁₂ | 1560-06-1 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 128-08-5 |

| Isooctane | C₈H₁₈ | 540-84-1 |

| Benzene | C₆H₆ | 71-43-2 |

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of substituted benzenes, including alkenyl and halogenated derivatives, is a cornerstone of organic chemistry. libretexts.org Traditional batch synthesis methods for compounds like Benzene (B151609), (2-chloro-2-butenyl)-, which could potentially be formed through reactions analogous to Friedel-Crafts alkylation, often face challenges in control over reaction conditions, safety, and scalability. nagwa.comgoogle.com

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers a compelling alternative. This methodology provides superior control over parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The integration of Benzene, (2-chloro-2-butenyl)- synthesis into a flow chemistry platform could enable precise control over isomerization and prevent side reactions often seen in batch processes. libretexts.org

Automated synthesis platforms, which combine robotics with flow reactors and real-time analytical feedback, represent the next frontier. These systems can rapidly screen a wide array of catalysts, reagents, and conditions to optimize the synthesis of a target molecule. For Benzene, (2-chloro-2-butenyl)-, an automated platform could systematically explore variations in Lewis acid catalysts, solvents, and temperature to maximize the yield and purity of the desired isomer.

Table 1: Potential Parameters for Optimization in Automated Flow Synthesis

| Parameter | Range/Variables to be Screened | Potential Impact |

|---|---|---|

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂) | Reaction rate, regioselectivity |

| Solvent | Dichloromethane, Nitrobenzene (B124822), Carbon Disulfide | Reactant solubility, catalyst activity |

| Temperature | -20°C to 60°C | Control of side reactions, isomer distribution |

| Flow Rate | 0.1 mL/min to 5.0 mL/min | Reaction time, product conversion |

| Reagent Ratio | 1:1 to 1:5 (Benzene:Chloro-butenyl source) | Minimization of polysubstitution |

Exploration of Supramolecular Architectures Incorporating Benzene, (2-chloro-2-butenyl)-

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. acs.org These interactions, though weaker than covalent bonds, can direct the formation of complex architectures with novel functions. mdpi.comrsc.org The structure of Benzene, (2-chloro-2-butenyl)- offers several features that make it an interesting candidate for building supramolecular assemblies:

π-π Stacking: The benzene ring can participate in π-π stacking interactions with other aromatic systems, a fundamental interaction for building layered structures.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases (electron donors). This directional interaction is increasingly used in crystal engineering and the design of functional materials.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives could be designed to include hydroxyl or amino groups, enabling the formation of robust hydrogen-bonded networks.

Coordination Chemistry: The alkenyl group could potentially coordinate with metal centers, linking molecules into metal-organic frameworks (MOFs) or coordination polymers. nih.gov

Research in this area would involve co-crystallization experiments with other molecules capable of complementary interactions. The resulting supramolecular structures could exhibit unique properties, such as selective inclusion of guest molecules or interesting photophysical behavior, paving the way for applications in sensing, separation, or materials science. acs.org

Development of Sustainable Synthesis and Degradation Strategies

Modern chemical research places a strong emphasis on sustainability. For Benzene, (2-chloro-2-butenyl)-, this involves developing both greener synthetic routes and effective degradation methods to minimize environmental impact.

Sustainable Synthesis: Traditional synthetic methods often rely on hazardous reagents and solvents. google.com Future research will likely focus on "green" chemistry approaches. This includes the use of solid acid catalysts to replace corrosive Lewis acids, employing greener solvents like ionic liquids or supercritical fluids, and utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis. nih.gov Such methods can dramatically reduce reaction times, increase yields, and lower the environmental footprint of the synthesis. nih.gov

Degradation Strategies: Chlorinated aromatic compounds can be persistent environmental pollutants. plos.org Understanding the degradation pathways of Benzene, (2-chloro-2-butenyl)- is crucial for environmental risk assessment. Research would focus on both biotic and abiotic degradation. Bioremediation studies might identify microbial strains, such as certain species of Rhodococcus, capable of metabolizing the compound. plos.org These organisms often use dioxygenase enzymes to initiate the breakdown of the aromatic ring, a process that has been observed in the degradation of chlorobenzene. ethz.ch Advanced oxidation processes (AOPs), such as photocatalysis or ozonolysis, could also be explored as effective methods for the complete mineralization of the compound in contaminated water or soil. science.gov

Advanced Computational Design for Novel Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. conicet.gov.ar Density Functional Theory (DFT) and other quantum chemical methods can be used to model the structure, stability, and reactivity of Benzene, (2-chloro-2-butenyl)- and its potential derivatives. researchgate.netresearchgate.net

By systematically modifying the structure in silico—for example, by adding different functional groups to the benzene ring or altering the butenyl chain—researchers can create a virtual library of novel compounds. conicet.gov.ar Computational screening can then predict key properties such as:

Reactivity: Calculating the energies of frontier molecular orbitals (HOMO-LUMO) can predict how a derivative will behave in specific chemical reactions. researchgate.net

Electronic Properties: Modeling the molecular electrostatic potential can provide insights into intermolecular interactions, crucial for designing supramolecular structures or enzyme inhibitors.

Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra can aid in the identification and characterization of newly synthesized compounds. researchgate.net

This computational-first approach can significantly accelerate the discovery of new molecules with tailored properties for applications in materials science, medicinal chemistry, or catalysis, while minimizing the time and resources spent on less promising candidates. mdpi.comub.edu

Table 2: Computationally Screened Properties of Hypothetical Derivatives

| Derivative | Modification | Predicted Property Change (Example) | Potential Application |

|---|---|---|---|

| Derivative A | Addition of -NO₂ group to benzene ring | Increased electrophilicity of the double bond | Intermediate for complex synthesis |

| Derivative B | Addition of -OH group to benzene ring | Increased hydrogen bonding capability | Supramolecular building block |

| Derivative C | Replacement of -Cl with -Br | Altered halogen bonding strength | Crystal engineering |

| Derivative D | Isomerization of the double bond | Different steric profile and reactivity | Stereoselective synthesis |

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The presence of both a chlorinated hydrocarbon structure and a benzene ring places Benzene, (2-chloro-2-butenyl)- at the intersection of organic synthesis and environmental science. who.intgreenpeace.to Interdisciplinary research is essential to fully understand its potential life cycle and impact.

Key research questions would include:

Environmental Fate and Transport: How does the compound move through different environmental compartments (air, water, soil)? Its moderate hydrophobicity, suggested by its structure, would be a key parameter to study.

Toxicity and Bioaccumulation: Does the compound or its degradation products pose a risk to ecosystems? Studies on aquatic organisms and microbial communities would be necessary to assess its potential for toxicity and accumulation in the food chain. greenpeace.to

Bioremediation Potential: Can naturally occurring microorganisms break down this compound? plos.orgd-nb.info Isolating and characterizing such microbes could lead to practical solutions for cleaning up potential contamination.

This research requires a collaborative effort between synthetic organic chemists, who can prepare the compound and its metabolites for analytical standards, and environmental scientists and toxicologists, who can perform the necessary environmental and biological assays. Such studies are critical for ensuring the responsible development and use of this and related chemical compounds. ethz.chwho.int

Q & A

Q. What are the recommended synthetic routes for Benzene, (2-chloro-2-butenyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of Benzene, (2-chloro-2-butenyl)- (CAS 54411-12-0) typically involves Friedel-Crafts alkylation or electrophilic substitution reactions. For example, reacting benzene with 2-chloro-2-butenyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization includes:

- Temperature control (0–25°C) to minimize side reactions like polymer formation.

- Solvent selection (e.g., dichloromethane or nitrobenzene) to stabilize intermediates.

- Stoichiometric ratios (1:1 benzene to chloroalkene) to avoid over-alkylation.

Reaction progress can be monitored via GC-MS or NMR spectroscopy .

Q. How can structural confirmation of Benzene, (2-chloro-2-butenyl)- be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals:

- Aromatic protons (δ 6.5–7.5 ppm) and olefinic protons (δ 5.0–6.0 ppm) for the butenyl group.

- Chlorine substituent induces deshielding in adjacent carbons (δ 40–50 ppm for C-Cl).

- IR Spectroscopy : Confirm C-Cl stretching (~550–750 cm⁻¹) and C=C absorption (~1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 154 (C₁₀H₁₁Cl) and fragment ions (e.g., loss of Cl• at m/z 119).

Cross-validate with computational methods (DFT) for resonance assignments .

Q. What solubility and polarity characteristics influence experimental design with Benzene, (2-chloro-2-butenyl)-?

- Methodological Answer :

- Solubility : Primarily soluble in nonpolar solvents (e.g., hexane, toluene) due to the aromatic backbone. Limited solubility in polar solvents (e.g., water, ethanol) due to the nonpolar chloroalkene group.

- Polarity : The Cl substituent introduces mild polarity, enabling chromatographic separation (e.g., silica gel TLC with 10% ethyl acetate/hexane).

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the chloroalkene moiety .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group affect the reactivity of Benzene, (2-chloro-2-butenyl)- in electrophilic substitution reactions?

- Methodological Answer : The Cl group deactivates the benzene ring via inductive effects, directing electrophiles to meta/para positions. For example:

- Nitration : Use HNO₃/H₂SO₄ at 50°C to yield nitro derivatives. Monitor regioselectivity via HPLC.

- Sulfonation : SO₃ in H₂SO₄ produces sulfonic acids; kinetic vs. thermodynamic control alters product distribution.

Computational modeling (e.g., Hammett σ constants) predicts substituent effects on reaction rates .

Q. What thermodynamic data (e.g., ΔfH°, bond dissociation energies) are critical for modeling decomposition pathways of this compound?

- Methodological Answer : Key thermodynamic parameters include:

- Enthalpy of Formation (ΔfH°) : Estimated at -32.62 kJ/mol (gas phase) via calorimetry or computational methods (G4 theory).

- Bond Dissociation Energy (BDE) : C-Cl BDE ≈ 310–330 kJ/mol; C=C BDE ≈ 260 kJ/mol.

These values inform stability under thermal stress (e.g., pyrolysis studies at 300–500°C) and environmental degradation .

Q. How can computational chemistry (DFT/MD) elucidate the compound’s interaction with solvents or biomolecules?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces and HOMO-LUMO gaps.

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to analyze hydrophobic interactions.

- Docking Studies : Model binding affinity with cytochrome P450 enzymes (e.g., CYP2E1) to predict metabolic pathways .

Q. What experimental evidence exists for the environmental persistence or toxicity of Benzene, (2-chloro-2-butenyl)-?

- Methodological Answer :

- Persistence : Hydrolysis half-life >100 days (pH 7, 25°C) due to stable C-Cl bonds. Monitor via LC-MS/MS in simulated environmental matrices.

- Toxicity : Ames test (TA98 strain) shows mutagenic potential at >10 µg/mL. Compare with structural analogs (e.g., chlorobenzene) using QSAR models.

- Bioaccumulation : LogP ≈ 3.5 predicts moderate accumulation in lipid tissues; validate via zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||